2,5-DimethylphenylZinc bromide
Description
2,5-Dimethylphenylzinc bromide is an organozinc reagent with the molecular formula C₈H₉ZnBr. It consists of a phenyl ring substituted with methyl groups at the 2- and 5-positions, bonded to a zinc bromide moiety. Organozinc compounds like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) to form carbon-carbon bonds . Such reagents are typically air- and moisture-sensitive, requiring inert conditions for handling.
The 2,5-dimethylphenyl group is notable in agrochemical and pharmaceutical contexts. Derivatives of this moiety, such as N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, exhibit potent photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), suggesting applications in herbicide development .
Properties
Molecular Formula |
C8H9BrZn |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
bromozinc(1+);1,4-dimethylbenzene-6-ide |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-3-5-8(2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GPWWTGKSSPAQDU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
2,5-DimethylphenylZinc bromide can be synthesized through several methods. One common synthetic route involves the reaction of 2,5-dimethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction is as follows:
2,5-Dimethylbromobenzene+Zn→2,5-DimethylphenylZinc bromide
Industrial production methods for organozinc compounds often involve similar procedures but on a larger scale, with careful control of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
2,5-DimethylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or diethyl ether. Major products formed from these reactions depend on the specific reactants and conditions but often include substituted aromatic compounds and alcohols.
Scientific Research Applications
2,5-DimethylphenylZinc bromide has several applications in scientific research:
Chemistry: It is widely used in organic synthesis for the formation of complex molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and the development of new drugs.
Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in drug discovery and development.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 2,5-DimethylphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as oxidative addition and transmetalation, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of Arylzinc Bromides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
